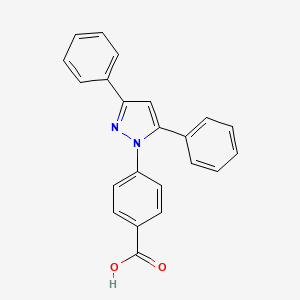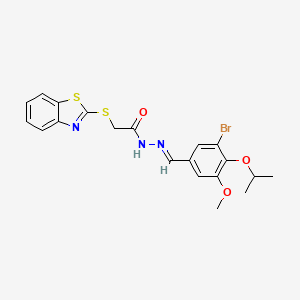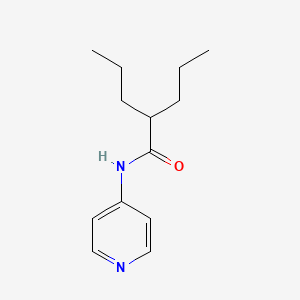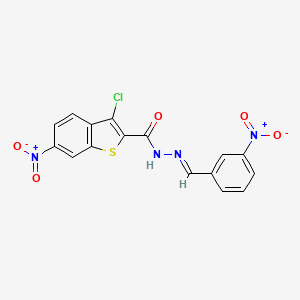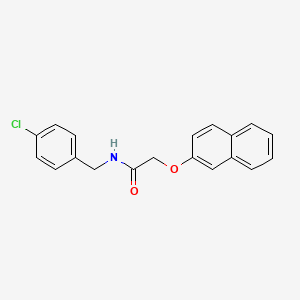![molecular formula C15H11N3O2S2 B5886082 N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as THZ1, is a small molecule inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy. THZ1 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide inhibits CDK7, which is a key regulator of the cell cycle and transcription. CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates CDKs. CDKs are involved in many cellular processes, including cell cycle progression, transcription, and DNA repair. Inhibition of CDK7 by this compound leads to cell cycle arrest and inhibition of transcription, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its effects on cell cycle progression and transcription, this compound has also been shown to induce DNA damage and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of CDK7, making it a valuable tool for studying the role of CDK7 in cellular processes. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. This compound also has off-target effects on other CDKs, which may complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include this compound. This compound has been shown to have synergistic effects when used in combination with other anti-cancer agents, making it a potential component of combination therapies. Another area of interest is the development of more potent and selective CDK7 inhibitors. While this compound is a potent inhibitor of CDK7, it has off-target effects on other CDKs, which may limit its therapeutic potential. Finally, there is interest in exploring the use of this compound in non-cancer indications, such as inflammatory diseases.
Métodos De Síntesis
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates through reactions such as Suzuki coupling and Buchwald-Hartwig amination, followed by final coupling of the intermediates to form this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to standard chemotherapy. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Propiedades
IUPAC Name |
N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-13(18-15-16-6-8-22-15)10-3-1-4-11(9-10)17-14(20)12-5-2-7-21-12/h1-9H,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJWMUYJKHFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

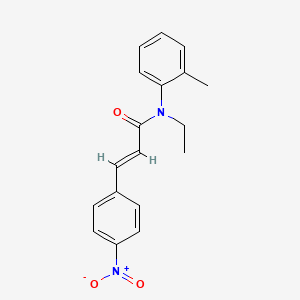
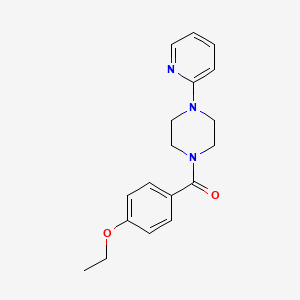
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)
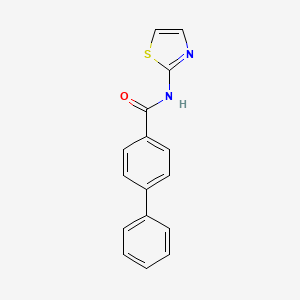
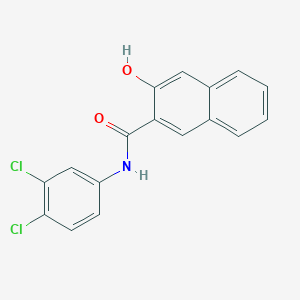
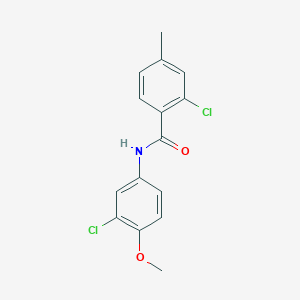
![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
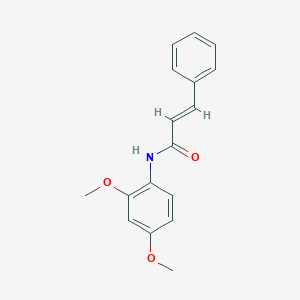
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)
